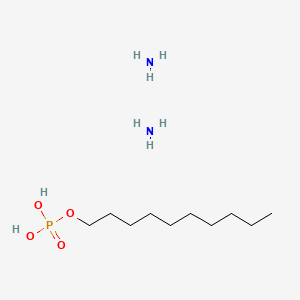

Diammonium decyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diammonium decyl phosphate is a chemical compound with the molecular formula C10H23O4P.2H3N. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is known for its role as a surfactant, emulsifying agent, and dispersing agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diammonium decyl phosphate can be synthesized through the esterification of phosphoric acid with decanol, followed by neutralization with ammonia. The reaction typically involves heating phosphoric acid and decanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The resulting ester is then neutralized with ammonia to produce the diammonium salt.

Industrial Production Methods

In industrial settings, the production of phosphoric acid, monodecyl ester, diammonium salt involves large-scale esterification and neutralization processes. The raw materials, phosphoric acid and decanol, are mixed in large reactors and heated to the required temperature. The esterification reaction is catalyzed by sulfuric acid, and the resulting ester is subsequently neutralized with ammonia in a controlled environment to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diammonium decyl phosphate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and decanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the decyl group, resulting in the formation of carboxylic acids or other oxidized products.

Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphoric acid esters.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as alcohols or amines.

Major Products Formed

Hydrolysis: Phosphoric acid and decanol.

Oxidation: Carboxylic acids or other oxidized derivatives.

Substitution: Various phosphoric acid esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Diammonium decyl phosphate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.

Biology: Employed in the preparation of biological samples and as a dispersing agent in biological assays.

Medicine: Utilized in pharmaceutical formulations and as a component in drug delivery systems.

Industry: Applied in the production of detergents, cleaning agents, and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of phosphoric acid, monodecyl ester, diammonium salt involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. The compound interacts with molecular targets such as cell membranes and proteins, facilitating the dispersion and emulsification of various substances. The phosphoric acid ester group plays a crucial role in these interactions, enabling the compound to act as an effective surfactant and emulsifying agent.

Vergleich Mit ähnlichen Verbindungen

Diammonium decyl phosphate can be compared with other similar compounds, such as:

Phosphoric acid, monododecyl ester, sodium salt: Similar in structure but contains sodium instead of ammonium ions.

Phosphoric acid, monododecyl ester, ammonium salt: Contains a longer alkyl chain (dodecyl) compared to the decyl group in phosphoric acid, monodecyl ester, diammonium salt.

Phosphoric acid, monododecyl ester, disodium salt: Another variant with sodium ions and a longer alkyl chain.

The uniqueness of phosphoric acid, monodecyl ester, diammonium salt lies in its specific combination of the decyl group and diammonium ions, which imparts distinct properties and applications compared to its analogs.

Biologische Aktivität

Diammonium decyl phosphate (DAP) is a phospholipid compound that has garnered attention in various biological and agricultural applications. This article explores its biological activity, including its role as a fertilizer, its effects on plant growth, and its potential environmental impacts.

This compound is an ammonium salt of decyl phosphate, characterized by the following properties:

- Chemical Formula : (C₁₀H₂₁)₂HPO₄

- Molecular Weight : Approximately 263.3 g/mol

- Solubility : Highly soluble in water, facilitating nutrient availability to plants.

Nutrient Release and Plant Growth

This compound is primarily used as a fertilizer due to its high nutrient content, particularly nitrogen and phosphorus. The compound's solubility allows for rapid nutrient release in soil, which is crucial for plant uptake. Research indicates that DAP enhances root development and overall plant growth through improved nutrient availability.

Table 1: Nutrient Release Patterns of DAP

| Time (Days) | Cumulative Release (%) |

|---|---|

| 0 | 0 |

| 10 | 5.2 |

| 28 | 18.3 |

| 112 | 66.1 |

The above data illustrates the gradual nutrient release from DAP, indicating its effectiveness in providing sustained nutrition to crops over time .

Impact on Soil Health

Studies have shown that DAP can improve soil health by enhancing microbial activity and promoting beneficial soil organisms. For instance, the application of DAP has been linked to increased populations of nitrogen-fixing bacteria, which further enriches soil fertility .

Heavy Metal Immobilization

A significant application of this compound is in the immobilization of heavy metals in contaminated soils. Research indicates that DAP treatments significantly reduce the mobility of metals such as cadmium (Cd), lead (Pb), and zinc (Zn) in contaminated environments. In a study involving contaminated soils from a former smelter site, the application of DAP at varying concentrations led to a marked decrease in metal transport:

Table 2: Effectiveness of DAP in Heavy Metal Immobilization

| Treatment Concentration (mg P/kg) | Cd Elution Reduction (%) | Pb Elution Reduction (%) | Zn Elution Reduction (%) |

|---|---|---|---|

| 460 | 30 | 40 | 35 |

| 920 | 50 | 60 | 55 |

| 2300 | 70 | 80 | 75 |

These results suggest that DAP can effectively bind heavy metals, reducing their bioavailability and potential toxicity in agricultural settings .

Safety and Environmental Considerations

While this compound is beneficial for agricultural use, safety assessments indicate moderate toxicity levels for mammals when ingested. The acute oral LD50 values suggest caution in handling and application practices to prevent adverse health effects . Additionally, environmental assessments highlight the need for careful management to avoid excessive accumulation in soils, which could lead to nutrient runoff and water quality issues .

Eigenschaften

CAS-Nummer |

65138-74-1 |

|---|---|

Molekularformel |

C10H29N2O4P |

Molekulargewicht |

272.32 g/mol |

IUPAC-Name |

diazanium;decyl phosphate |

InChI |

InChI=1S/C10H23O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H2,11,12,13);2*1H3 |

InChI-Schlüssel |

NSHALSWRWTYBOI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCOP(=O)(O)O.N.N |

Kanonische SMILES |

CCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |

Key on ui other cas no. |

65138-74-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.